Cas no 1805188-03-7 (Ethyl 2-bromo-6-cyano-3-(trifluoromethyl)phenylacetate)

Ethyl 2-bromo-6-cyano-3-(trifluoromethyl)phenylacetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-bromo-6-cyano-3-(trifluoromethyl)phenylacetate
- ethyl 2-[2-bromo-6-cyano-3-(trifluoromethyl)phenyl]acetate
-
- インチ: 1S/C12H9BrF3NO2/c1-2-19-10(18)5-8-7(6-17)3-4-9(11(8)13)12(14,15)16/h3-4H,2,5H2,1H3
- InChIKey: KFSVTQFTUGETRC-UHFFFAOYSA-N
- SMILES: BrC1C(C(F)(F)F)=CC=C(C#N)C=1CC(=O)OCC
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 19
- 回転可能化学結合数: 4
- 複雑さ: 377
- トポロジー分子極性表面積: 50.1
- XLogP3: 3.4
Ethyl 2-bromo-6-cyano-3-(trifluoromethyl)phenylacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015020335-1g |
Ethyl 2-bromo-6-cyano-3-(trifluoromethyl)phenylacetate |
1805188-03-7 | 97% | 1g |
1,549.60 USD | 2021-06-18 |
Ethyl 2-bromo-6-cyano-3-(trifluoromethyl)phenylacetate 関連文献
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
-
Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Sho Makino,Yuto Shinohara,Takayuki Ban,Wataru Shimizu,Keita Takahashi,Nobuyuki Imanishi,Wataru Sugimoto RSC Adv., 2012,2, 12144-12147
-
Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
Ethyl 2-bromo-6-cyano-3-(trifluoromethyl)phenylacetateに関する追加情報
Ethyl 2-bromo-6-cyano-3-(trifluoromethyl)phenylacetate (CAS No. 1805188-03-7): A Comprehensive Overview
Ethyl 2-bromo-6-cyano-3-(trifluoromethyl)phenylacetate (CAS No. 1805188-03-7) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural features, serves as a valuable intermediate in the synthesis of various bioactive molecules. Its molecular structure incorporates several key functional groups, including a bromine atom, a cyano group, and a trifluoromethyl group, which contribute to its reactivity and potential applications.
The Ethyl 2-bromo-6-cyano-3-(trifluoromethyl)phenylacetate molecule is part of a broader class of phenylacetate derivatives that have been extensively studied for their pharmacological properties. The presence of the bromine atom at the second position and the cyano group at the sixth position enhances its utility in cross-coupling reactions, making it a preferred choice for synthetic chemists. Additionally, the trifluoromethyl group at the third position imparts lipophilicity and metabolic stability, which are crucial factors in drug design.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with enhanced efficacy and reduced side effects. The Ethyl 2-bromo-6-cyano-3-(trifluoromethyl)phenylacetate compound has emerged as a key intermediate in the synthesis of small-molecule inhibitors targeting various disease pathways. For instance, studies have demonstrated its role in the development of kinase inhibitors, which are pivotal in treating cancers and inflammatory diseases. The bromine substituent facilitates Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex heterocyclic frameworks that are often found in bioactive molecules.
The cyano group in the molecule not only contributes to its reactivity but also influences its electronic properties, making it suitable for further functionalization. Researchers have leveraged these characteristics to develop derivatives with improved pharmacokinetic profiles. For example, modifications involving the cyano group have led to compounds with enhanced binding affinity to biological targets, thereby increasing their therapeutic potential.
The trifluoromethyl group is another critical feature that has attracted considerable interest. This substituent is known to improve the metabolic stability of drug candidates by resisting oxidative degradation. Consequently, compounds incorporating trifluoromethyl groups often exhibit longer half-lives and better bioavailability. The Ethyl 2-bromo-6-cyano-3-(trifluoromethyl)phenylacetate serves as an excellent precursor for synthesizing such trifluoromethylated derivatives, which are being explored for their anti-inflammatory and antiviral properties.
Recent advancements in synthetic methodologies have further expanded the applications of this compound. Transition-metal-catalyzed reactions, particularly palladium-catalyzed cross-coupling reactions, have enabled efficient transformations of the bromo and cyano groups into more complex structures. These reactions have been instrumental in constructing novel scaffolds for drug discovery programs. Moreover, flow chemistry techniques have been employed to optimize reaction conditions, leading to higher yields and cleaner products.
The pharmaceutical industry has also benefited from the versatility of this compound. It has been utilized in the synthesis of protease inhibitors, which are essential in treating viral infections and cancer. The ability to modify the phenylacetate core while retaining key functional groups allows for fine-tuning of biological activity. This flexibility has made it a cornerstone in medicinal chemistry efforts aimed at developing next-generation therapeutics.
In conclusion, Ethyl 2-bromo-6-cyano-3-(trifluoromethyl)phenylacetate (CAS No. 1805188-03-7) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it an invaluable intermediate for synthesizing bioactive molecules with diverse therapeutic applications. As research continues to uncover new synthetic strategies and biological targets, this compound is poised to play an even greater role in advancing drug discovery efforts worldwide.
1805188-03-7 (Ethyl 2-bromo-6-cyano-3-(trifluoromethyl)phenylacetate) Related Products
- 1401669-06-4([(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester)
- 691860-49-8(4-amino-3-{(2,4-dichlorophenyl)methylsulfanyl}-4,5-dihydro-1,2,4-triazin-5-one)
- 1273598-92-7(2-amino-2-(2-methyl-1,3-thiazol-4-yl)propan-1-ol)
- 2098136-01-5(2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylethan-1-amine)
- 875120-42-6(N-{8H-indeno1,2-d1,3thiazol-2-yl}-1-methyl-1H-pyrazole-5-carboxamide)
- 1041576-48-0(Cyclopropyl-(3-trifluoromethyl-pyridin-2-yl)-amine)
- 740776-70-9(tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate)
- 85740-98-3(4-Chloro-3-methoxybenzoic acid)
- 2418710-81-1(tert-butyl 3-iodo-4-methyl-5-2-(trimethylsilyl)ethynylbenzoate)
- 1602175-41-6(4-Methoxy-N,N-dimethylpiperidine-1-carboxamide)




